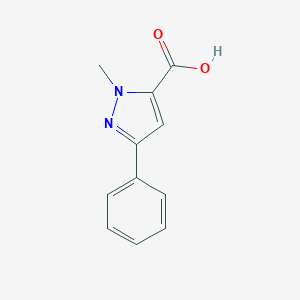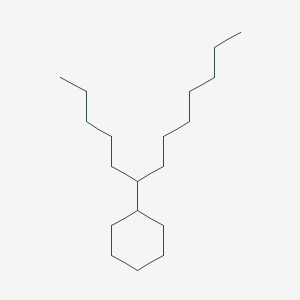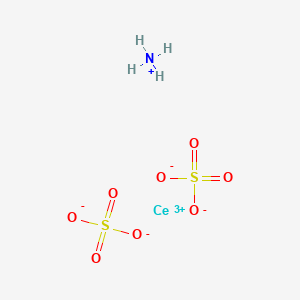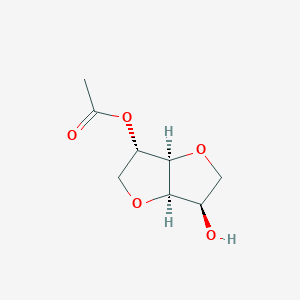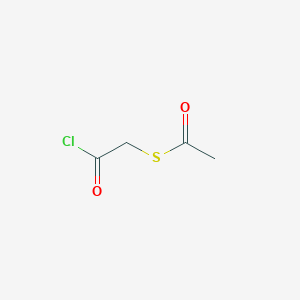
S-(2-Chloro-2-oxoethyl) ethanethioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-(2-Chloro-2-oxoethyl) ethanethioate, also known as ethion, is a broad-spectrum organophosphate insecticide that is widely used in agriculture to control pests. It was first introduced in the 1950s and has since been used extensively in various crops, including fruits, vegetables, and cereals. Despite being an effective insecticide, ethion has been found to have harmful effects on human health and the environment. Therefore, it is important to understand its synthesis, mechanism of action, and physiological effects to develop safer alternatives.
Mechanism of Action
Ethion acts by inhibiting the enzyme acetylcholinesterase (AChE), which is responsible for breaking down the neurotransmitter acetylcholine in the nervous system. This leads to an accumulation of acetylcholine, which results in overstimulation of the nervous system and ultimately leads to paralysis and death of the insect.
Biochemical and Physiological Effects
Ethion has been found to have harmful effects on human health, including acute toxicity, neurotoxicity, and genotoxicity. It can cause headaches, nausea, vomiting, and respiratory distress in humans exposed to high levels of the chemical. Ethion has also been found to have harmful effects on the environment, including contamination of soil and water and harm to non-target organisms such as birds, fish, and beneficial insects.
Advantages and Limitations for Lab Experiments
Ethion is an effective insecticide that can be used to control a wide range of pests in agriculture. It is also relatively easy to synthesize and can be produced on a large scale. However, due to its harmful effects on human health and the environment, there are limitations to its use in lab experiments. Alternative insecticides that are safer and more environmentally friendly should be used instead.
Future Directions
There is a need for further research to develop safer alternatives to S-(2-Chloro-2-oxoethyl) ethanethioate that can control pests without harming non-target organisms. This includes the development of new insecticides that target specific pests and have minimal impact on the environment. Additionally, research should focus on the development of new technologies for pest control, such as biological control and integrated pest management, which can reduce the reliance on chemical insecticides. Finally, there is a need for increased awareness and education among farmers and consumers on the harmful effects of S-(2-Chloro-2-oxoethyl) ethanethioate and other chemical insecticides, and the importance of using safer alternatives.
Synthesis Methods
Ethion is synthesized by the reaction of ethyl mercaptan with chloroacetyl chloride in the presence of a base, followed by oxidation with hydrogen peroxide. The synthesis process is relatively simple and can be carried out on a large scale.
Scientific Research Applications
Ethion has been extensively studied for its insecticidal properties and its effects on non-target organisms. Several studies have shown that S-(2-Chloro-2-oxoethyl) ethanethioate can cause acute toxicity in mammals, birds, fish, and beneficial insects. It has also been found to have genotoxic and mutagenic effects on human cells. Therefore, there is a need for further research to develop safer alternatives that can control pests without harming non-target organisms.
properties
CAS RN |
10553-78-3 |
|---|---|
Product Name |
S-(2-Chloro-2-oxoethyl) ethanethioate |
Molecular Formula |
C4H5ClO2S |
Molecular Weight |
152.6 g/mol |
IUPAC Name |
S-(2-chloro-2-oxoethyl) ethanethioate |
InChI |
InChI=1S/C4H5ClO2S/c1-3(6)8-2-4(5)7/h2H2,1H3 |
InChI Key |
CDVXHLKKIJCRHD-UHFFFAOYSA-N |
SMILES |
CC(=O)SCC(=O)Cl |
Canonical SMILES |
CC(=O)SCC(=O)Cl |
Other CAS RN |
10553-78-3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




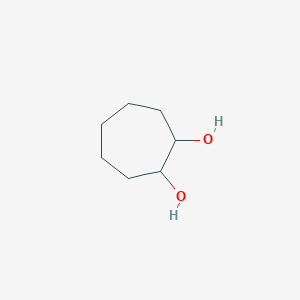

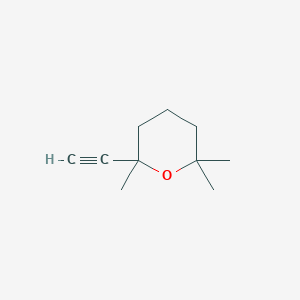



![5-Methoxy-1-methyl-1H-benzo[d]imidazole](/img/structure/B84183.png)

